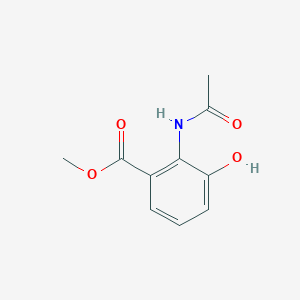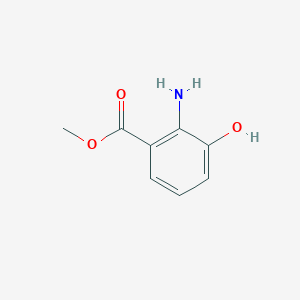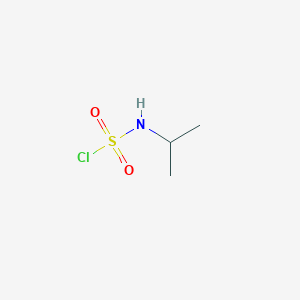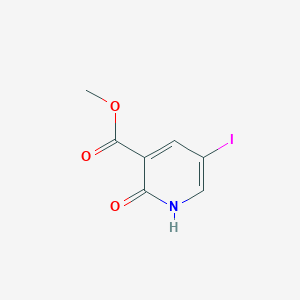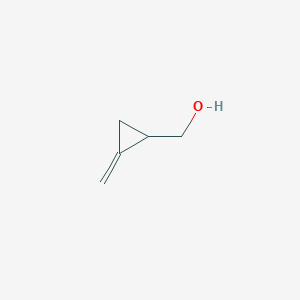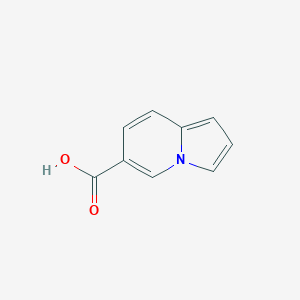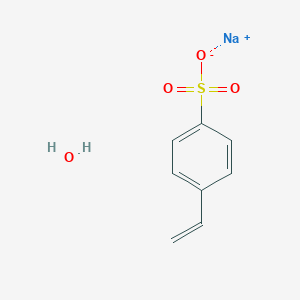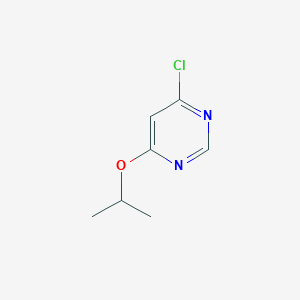
4-Chloro-6-isopropoxypyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-Chloro-6-isopropoxypyrimidine, often involves cyclization reactions of various precursors, including amidines and malonates, followed by specific substitutions, such as chlorination or alkoxylation, to introduce desired functional groups. For example, 4,6-Dichloro-2-methylpyrimidine, a closely related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate via cyclization and subsequent chlorination with phosphorus oxychloride, suggesting analogous strategies could be applied for 4-Chloro-6-isopropoxypyrimidine synthesis (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and sometimes crystallography. For example, the structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was characterized using 1H NMR, 13C NMR, FT-IR, and HRMS, as well as single-crystal X-ray diffraction, demonstrating the importance of these techniques in confirming molecular structure (Q. Guo et al., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which allow for the modification of the pyrimidine ring. For instance, the acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines lead to the formation of 4-chloro-6-nitro(nitroso)pyrimidines, showcasing the reactive nature of the chloro and hydroxyamino groups in facilitating further chemical transformations (O. V. Yagodina et al., 1989).
Aplicaciones Científicas De Investigación
Gas-phase Tautomeric Equilibrium Study : Research by Sánchez et al. (2007) investigated the gas-phase tautomeric equilibrium of 4-hydroxypyrimidine and its ketonic forms. This study contributes to understanding the physical and chemical properties of pyrimidine derivatives, relevant for various scientific applications (Sánchez et al., 2007).
Antiviral Activity : Holý et al. (2002) explored the antiviral properties of 6-hydroxypyrimidines. They found that certain pyrimidine derivatives inhibited the replication of herpes and retroviruses, highlighting the potential use of these compounds in antiviral therapies (Holý et al., 2002).
Electrochemical Synthesis Applications : Sengmany et al. (2011) reported an electrochemical synthesis method for functionalized arylpyrimidines using 4-amino-6-chloropyrimidines. This innovative approach could have implications in the synthesis of pharmaceuticals and other chemicals (Sengmany et al., 2011).
Solubility in Organic Solvents : Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Understanding solubility is crucial for the practical application of these compounds in pharmaceutical and chemical industries (Yao et al., 2017).
Pyridyne Reactive Intermediates : Connon and Hegarty (2004) researched the dienophilicity of pyridyne intermediates. This study could be significant for understanding the reactivity of pyrimidine derivatives in organic synthesis (Connon & Hegarty, 2004).
Analgesic and Anti-inflammatory Agents : Chhabria et al. (2007) evaluated the potential of some pyrimidines as analgesic and anti-inflammatory agents. The study demonstrated that certain pyrimidine derivatives might have pharmaceutical applications (Chhabria et al., 2007).
Heterocyclic Chemistry Research : Sazonov and Safonova (1973) investigated the reaction of certain pyrimidines with α-chloroacetoacetic ester. This kind of research helps in expanding the understanding of heterocyclic chemistry (Sazonov & Safonova, 1973).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWKDAIBLSRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469567 | |
| Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropoxypyrimidine | |
CAS RN |
83774-13-4 | |
| Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(propan-2-yloxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

